XEN445

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

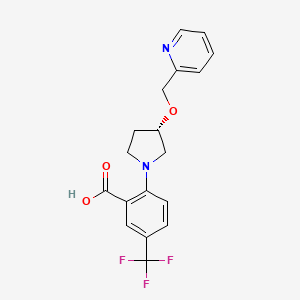

XEN445 es un inhibidor potente y selectivo de la lipasa endotelial, con un valor de IC50 de 0,237 micromolar. Exhibe buenas propiedades de absorción, distribución, metabolismo y excreción, lo que lo convierte en un candidato prometedor para diversas aplicaciones de investigación científica .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

XEN445 se puede sintetizar a partir de productos químicos disponibles comercialmente. La síntesis implica la preparación de ácido (S)-2-(3-(piridin-2-ilmetoxi)pirrolidin-1-il)-5-(trifluorometil)benzoico. Las condiciones de reacción suelen incluir el uso de disolventes como dimetilsulfóxido (DMSO) y etanol, y el producto final se purifica para lograr un alto nivel de pureza .

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, el compuesto se puede producir en cantidades a granel para fines de investigación. El proceso de producción implica escalar las rutas sintéticas utilizadas en entornos de laboratorio, asegurando que el compuesto mantenga su pureza y eficacia .

Análisis De Reacciones Químicas

Tipos de Reacciones

XEN445 principalmente se somete a reacciones de inhibición, específicamente dirigida a la lipasa endotelial. Demuestra una alta selectividad sobre las lipasas hepáticas y de lipoproteínas .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis de this compound incluyen piridina, ácido trifluorometilbenzoico y diversos disolventes como DMSO y etanol. Las condiciones de reacción a menudo implican temperaturas controladas y niveles de pH específicos para garantizar un rendimiento y una pureza óptimos .

Principales Productos Formados

El principal producto formado a partir de la síntesis de this compound es el ácido (S)-2-(3-(piridin-2-ilmetoxi)pirrolidin-1-il)-5-(trifluorometil)benzoico, que es el compuesto activo utilizado en diversas aplicaciones de investigación .

Aplicaciones Científicas De Investigación

Cardiovascular Disease

XEN445 has been primarily studied for its effects on HDL cholesterol levels, which are critical in managing cardiovascular health.

- In Vivo Studies : In animal models, this compound demonstrated efficacy in raising plasma HDL cholesterol concentrations. A study reported that oral administration at a dose of 30 mg/kg twice daily for three days resulted in an 18% increase in total plasma cholesterol and a 16% increase in HDL cholesterol levels in wild-type mice .

| Study | Dose | Duration | Result |

|---|---|---|---|

| Sun et al., 2013 | 30 mg/kg b.i.d. | 3 days | 18% increase in total plasma cholesterol, 16% increase in HDL cholesterol |

Cancer Treatment

Recent research has expanded the applications of this compound into oncology, particularly concerning triple-negative breast cancer (TNBC).

- Cell Viability and Proliferation : this compound has been shown to preferentially inhibit the proliferation of LIPG-expressing TNBC cells. In vitro studies indicated that treatment with this compound significantly reduced cell viability in LIPG-expressing cell lines such as MCF10DCIS and MDA-MB-468, while having minimal effects on LIPG-deficient luminal breast cancer cell lines .

| Cell Line | Concentration (μM) | Effect on Viability |

|---|---|---|

| MCF10DCIS | ≥100 | Significant inhibition |

| MDA-MB-468 | 200-250 | Significant inhibition |

| MCF7 (LIPG-deficient) | - | Minimal effect |

- Mechanism of Action : The mechanism involves G1 cell cycle arrest, indicating that this compound may alter the cell cycle progression of LIPG-expressing cells, thereby inhibiting their growth .

Potential Side Effects and Considerations

While this compound shows promise as a therapeutic agent, ongoing research is necessary to fully understand its safety profile and any potential side effects associated with its use.

Case Study 1: Efficacy in Animal Models

A study conducted by Sun et al. (2013) evaluated the pharmacokinetics and pharmacodynamics of this compound in mice. The results indicated that after treatment with this compound, there was a notable increase in HDL cholesterol levels without significant adverse effects observed during the study period .

Case Study 2: Impact on TNBC Cell Lines

Research published in Nature demonstrated that treatment with this compound led to decreased viability and enhanced invasiveness of TNBC cells via a LIPG-dependent mechanism. This suggests that while this compound inhibits proliferation, it may inadvertently promote invasiveness under certain conditions .

Mecanismo De Acción

XEN445 ejerce sus efectos inhibiendo selectivamente la lipasa endotelial, una enzima involucrada en la hidrólisis de fosfolípidos en el colesterol de lipoproteínas de alta densidad. Al inhibir esta enzima, this compound aumenta los niveles de colesterol de lipoproteínas de alta densidad en el plasma, lo cual es beneficioso para la salud cardiovascular . Los objetivos moleculares de this compound incluyen el sitio activo de la lipasa endotelial, donde se une e impide que la enzima catalice su sustrato .

Comparación Con Compuestos Similares

Compuestos Similares

Inhibidores de la Lipasa de Lipoproteínas: Estos compuestos inhiben la lipasa de lipoproteínas, otra enzima involucrada en el metabolismo de los lípidos, pero carecen de la selectividad para la lipasa endotelial que posee XEN445

Inhibidores de la Lipasa Hepática: Estos inhibidores se dirigen a la lipasa hepática, que también juega un papel en el metabolismo de los lípidos, pero nuevamente, no exhiben la misma selectividad para la lipasa endotelial que this compound

Unicidad de this compound

This compound es único debido a su alta selectividad para la lipasa endotelial sobre otras lipasas, como la lipasa hepática y la lipasa de lipoproteínas. Esta selectividad lo convierte en una herramienta valiosa para estudiar el papel específico de la lipasa endotelial en el metabolismo de los lípidos y para desarrollar terapias dirigidas para enfermedades cardiovasculares .

Actividad Biológica

XEN445 is a selective inhibitor of endothelial lipase (LIPG), which plays a significant role in lipid metabolism and has been implicated in various pathological conditions, including cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and relevant case studies.

This compound specifically inhibits the phospholipase activity of LIPG, which is crucial for the proliferation and self-renewal of cancer stem cells (CSCs). The compound has demonstrated an IC50 value of approximately 237 nM for human endothelial lipase, indicating its potency in inhibiting this enzyme .

Inhibition of LIPG Activity

Research indicates that this compound significantly reduces the enzymatic activity of LIPG in vitro. In studies using MDA-MB-468 cell lines, this compound treatment resulted in an approximate 80% reduction in phospholipase A1 (PLA1) activity in LIPG-overexpressing cells compared to a 25% reduction in control cells . This suggests that this compound's inhibitory effects are both potent and selective for LIPG-expressing cells.

Cell Viability and Proliferation

This compound has been shown to preferentially inhibit the proliferation of triple-negative breast cancer (TNBC) cell lines that express LIPG. In viability assays, treatment with this compound at concentrations greater than 100 μM significantly decreased cell viability in LIPG-expressing TNBC lines such as MCF10DCIS and MDA-MB-468, while having minimal effects on LIPG-deficient luminal breast cancer lines (e.g., MCF7) .

Cell Cycle Arrest

Further analysis revealed that this compound induces G1-phase cell cycle arrest in treated cells. For instance, in MDA-MB-468 cells, G1-phase populations increased from 44.14% to 55.74% following treatment with this compound, while S-G2/M populations decreased significantly . This indicates that this compound not only inhibits proliferation but also alters the cell cycle dynamics in a LIPG-dependent manner.

Impact on Cancer Stem Cells

This compound also affects the self-renewal capacity of CSCs. Studies have indicated that treatment with this compound inhibits the self-renewal ability of CSCs derived from TNBC, suggesting a potential therapeutic avenue for targeting aggressive cancer types .

In Vivo Efficacy

In vivo studies conducted on wild-type mice treated with this compound demonstrated its efficacy in raising plasma HDL-cholesterol levels while simultaneously inhibiting tumor formation associated with LIPG activity. Mice dosed with 30 mg/kg of this compound for nine days exhibited significant changes in lipid profiles and tumor growth inhibition .

Summary of Findings

Propiedades

IUPAC Name |

2-[(3S)-3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3/c19-18(20,21)12-4-5-16(15(9-12)17(24)25)23-8-6-14(10-23)26-11-13-3-1-2-7-22-13/h1-5,7,9,14H,6,8,10-11H2,(H,24,25)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGRERFNOKZQLO-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.